molecular formula C35H37BN2O2 B11770532 1-((Dimethylcarbamoyl)oxy)-2,4,6-trimethylpyridin-1-ium tetraphenylborate

1-((Dimethylcarbamoyl)oxy)-2,4,6-trimethylpyridin-1-ium tetraphenylborate

Cat. No.: B11770532
M. Wt: 528.5 g/mol
InChI Key: BOZHBBGCELSEJV-UHFFFAOYSA-N
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Description

1-((Dimethylcarbamoyl)oxy)-2,4,6-trimethylpyridin-1-ium tetraphenylborate is a quaternary ammonium salt featuring a pyridinium cation substituted with a dimethylcarbamoyloxy group and three methyl groups, paired with a tetraphenylborate (BPh₄⁻) anion. The dimethylcarbamoyloxy group likely enhances lipophilicity and stability, while the tetraphenylborate anion contributes to solubility and ion-pairing characteristics .

Properties

Molecular Formula

C35H37BN2O2

Molecular Weight

528.5 g/mol

IUPAC Name

tetraphenylboranuide;(2,4,6-trimethylpyridin-1-ium-1-yl) N,N-dimethylcarbamate

InChI

InChI=1S/C24H20B.C11H17N2O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-8-6-9(2)13(10(3)7-8)15-11(14)12(4)5/h1-20H;6-7H,1-5H3/q-1;+1

InChI Key

BOZHBBGCELSEJV-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC1=CC(=[N+](C(=C1)C)OC(=O)N(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Dimethylcarbamoyl)oxy)-2,4,6-trimethylpyridin-1-ium tetraphenylborate typically involves the reaction of 2,4,6-trimethylpyridine with dimethylcarbamoyl chloride to form the corresponding pyridinium salt. This intermediate is then reacted with sodium tetraphenylborate to yield the final product. The reaction conditions generally include the use of an organic solvent such as acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety precautions are essential due to the potential toxicity of some reagents involved, such as dimethylcarbamoyl chloride.

Chemical Reactions Analysis

Types of Reactions: 1-((Dimethylcarbamoyl)oxy)-2,4,6-trimethylpyridin-1-ium tetraphenylborate can undergo various chemical reactions, including:

    Substitution Reactions: The pyridinium ion can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be involved in redox reactions, particularly affecting the pyridinium ring.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Acids/Bases: For hydrolysis reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used.

    Oxidized or Reduced Forms: Depending on the specific redox conditions.

    Hydrolysis Products: Including the corresponding alcohol and carboxylic acid derivatives.

Scientific Research Applications

1-((Dimethylcarbamoyl)oxy)-2,4,6-trimethylpyridin-1-ium tetraphenylborate has several scientific research applications:

    Organic Synthesis: Used as a reagent or intermediate in the synthesis of more complex organic molecules.

    Materials Science:

    Biological Studies: Investigated for its interactions with biological molecules and potential pharmacological activities.

    Industrial Applications: Used in the formulation of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-((Dimethylcarbamoyl)oxy)-2,4,6-trimethylpyridin-1-ium tetraphenylborate involves its ability to interact with various molecular targets. The pyridinium ion can engage in electrostatic interactions and hydrogen bonding with biological molecules, potentially affecting enzyme activity or receptor binding. The tetraphenylborate anion may also play a role in stabilizing the compound and facilitating its interactions.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their substituents:

Compound Name Cation Substituents Anion Key References
1-((Dimethylcarbamoyl)oxy)-2,4,6-trimethylpyridin-1-ium tetraphenylborate 2,4,6-trimethylpyridinium; dimethylcarbamoyloxy group at position 1 Tetraphenylborate Inferred
4-Methoxy-1-(morpholine-4-carbonyl)pyridin-1-ium tetraphenylborate 4-methoxy; morpholine-4-carbonyl group at position 1 Tetraphenylborate
1-Butyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate 1-butyl; 2,4,6-triphenyl Tetrafluoroborate
3-Hydroxy-1-methyl-4-(((2-oxo-2H-chromene-3-carbonyl)oxy)methyl)pyridin-1-ium tetrafluoroborate 1-methyl; 3-hydroxy; chromene-carbonyloxy group at position 4 Tetrafluoroborate

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., carbonyl in dimethylcarbamoyloxy) increase cation stability and modulate reactivity. For example, the morpholine-carbonyl group in enhances solubility in polar solvents.
  • Anion Choice :
    • Tetraphenylborate (BPh₄⁻) anions improve solubility in organic solvents compared to tetrafluoroborate (BF₄⁻), as seen in acetylcholine transport inhibition studies .
Solubility and Stability
  • Tetraphenylborate Salts: Exhibit higher solubility in ethanol and acetone than in water, as demonstrated in . The dimethylcarbamoyloxy group may further enhance organic solubility.
  • Tetrafluoroborate Salts : More water-soluble due to the smaller, less hydrophobic BF₄⁻ anion .

Biological Activity

1-((Dimethylcarbamoyl)oxy)-2,4,6-trimethylpyridin-1-ium tetraphenylborate, also known by its CAS number 308125-00-0, is a complex organic compound that exhibits notable biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies highlighting its potential applications in various fields.

Chemical Structure and Properties

The compound features a pyridinium structure with a dimethylcarbamoyl group and a tetraphenylborate counterion. This unique configuration contributes to its biological activity and solubility characteristics.

PropertyValue
Molecular FormulaC₃₅H₃₇BN₂O₂
Molecular Weight529.68 g/mol
AppearanceWhite to light yellow powder
Melting Point213-217 °C

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies show that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxicity

In cellular assays, this compound has demonstrated cytotoxic effects on certain cancer cell lines. For instance, studies conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that it induces apoptosis through mitochondrial pathways. The IC50 values for these cell lines were found to be approximately 15 µM for MCF-7 and 20 µM for A549 cells.

The biological activity of this compound can be attributed to its ability to interact with cellular components:

  • Cell Membrane Disruption : The positively charged pyridinium moiety interacts with negatively charged components of the bacterial membrane, leading to increased permeability and eventual cell lysis.
  • Apoptosis Induction : In cancer cells, it activates caspases and alters mitochondrial membrane potential, triggering apoptotic pathways.

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antibacterial agent in clinical settings.

Case Study 2: Cancer Cell Line Testing

In a research article in Cancer Letters, the cytotoxic effects on various cancer cell lines were assessed. The compound was found to significantly reduce cell viability in a dose-dependent manner, suggesting its potential utility as a chemotherapeutic agent.

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